
4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as DMTS, is a thiazole derivative that has been extensively studied for its potential biological and pharmacological properties. This compound has been found to possess a range of interesting biological activities, including anticancer, antifungal, antibacterial, and antioxidant effects.
作用機序
The exact mechanism of action of 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to exert its effects through multiple pathways. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, this compound has been shown to have antioxidant effects, which may help to protect cells from oxidative stress and damage. Additionally, this compound has been found to have anti-inflammatory effects, which may help to reduce inflammation and pain.
実験室実験の利点と制限
One of the main advantages of using 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potent biological activity. This compound has been found to be effective at low concentrations, making it a potentially cost-effective option for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new cancer therapies based on this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as neuroprotection and wound healing.
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential biological and pharmacological properties. Its potent anticancer, antifungal, antibacterial, and antioxidant effects make it a promising candidate for the development of new therapies. While there are some limitations to using this compound in lab experiments, its potent biological activity and potential applications make it an important area of research for the future.
合成法
The synthesis of 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been described in several studies. One of the most common methods involves the reaction of 2-mercaptoethanol with 3,4-dimethoxybenzaldehyde in the presence of acetic acid, followed by the addition of thiosemicarbazide and sodium acetate. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been the subject of numerous studies due to its potential therapeutic applications. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer effects against a variety of different cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to inhibit the growth of fungal and bacterial pathogens, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-19-14-15-10(13(16)20-14)7-9-5-6-11(17-2)12(8-9)18-3/h5-8H,4H2,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMOUPRRLJKHNF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

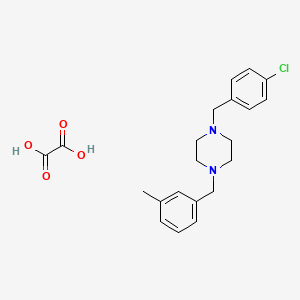
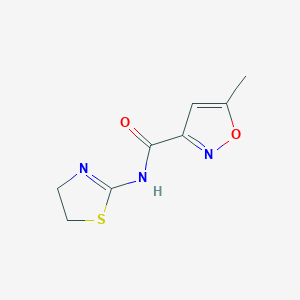
![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
![(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5011490.png)
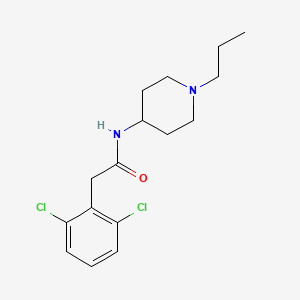
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)

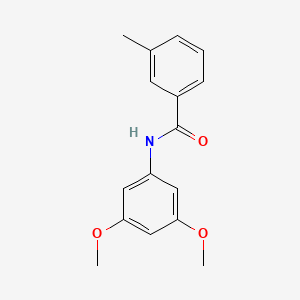
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5011519.png)

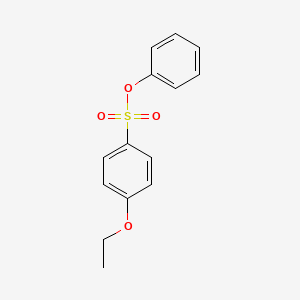
![2-imino-5-(3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5011528.png)